molecular formula C12H10N2O2 B11774012 3-(3-Aminopyridin-4-YL)benzoic acid

3-(3-Aminopyridin-4-YL)benzoic acid

Cat. No.: B11774012
M. Wt: 214.22 g/mol
InChI Key: DJFFHJHMJBYXGT-UHFFFAOYSA-N
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Description

3-(3-Aminopyridin-4-YL)benzoic acid is a benzoic acid derivative featuring a 3-aminopyridine substituent at the 3-position of the benzene ring. Its molecular formula is C₁₂H₁₀N₂O₂, with a molecular weight of 214.22 g/mol. The compound’s structure combines the aromatic and acidic properties of benzoic acid with the hydrogen-bonding capabilities of the 3-aminopyridine moiety, making it a versatile scaffold in medicinal chemistry and drug design.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

3-(3-aminopyridin-4-yl)benzoic acid

InChI

InChI=1S/C12H10N2O2/c13-11-7-14-5-4-10(11)8-2-1-3-9(6-8)12(15)16/h1-7H,13H2,(H,15,16)

InChI Key

DJFFHJHMJBYXGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=NC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopyridin-4-YL)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol under an inert atmosphere.

Industrial Production Methods

Industrial production of 3-(3-Aminopyridin-4-YL)benzoic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopyridin-4-YL)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(3-Aminopyridin-4-YL)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Structural Features Key Differences from Target Compound Biological Activity/Applications Reference
3-Amino-4-(pyridin-4-yl)benzoic acid Amino group at C3 of benzene; pyridin-4-yl at C4 Amino group on benzene (vs. pyridine in target) Enhanced receptor binding due to planar pyridine
2-Amino-4-(3-trifluoromethylpyridin-2-YL)benzoic acid Trifluoromethyl group on pyridine; amino at C2 of benzene Electron-withdrawing CF₃ group alters reactivity Anticancer research (enhanced metabolic stability)
3-Methyl-4-(2-methylpyridin-3-yl)benzoic acid Methyl groups on pyridine (C2) and benzene (C3) Steric hindrance from methyl groups Reduced solubility; niche kinase inhibition
3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid Pyrimidine ring instead of pyridine; aminomethyl linker Pyrimidine’s nitrogen-rich structure enhances DNA binding Antiviral and antimicrobial applications
3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid Ether-linked pyridine with methylcarbamoyl group Carbamoyl group introduces polarity Enzyme inhibition (e.g., proteases)

Molecular Properties and Pharmacokinetics

Property 3-(3-Aminopyridin-4-YL)benzoic Acid 3-Amino-4-(pyridin-4-yl)benzoic Acid 2-Amino-4-(3-trifluoromethylpyridin-2-YL)benzoic Acid
Molecular Weight 214.22 g/mol 214.22 g/mol 296.23 g/mol
LogP (Predicted) 1.8 1.5 2.9
Hydrogen Bond Donors 2 2 2
Key Functional Groups 3-aminopyridine, carboxylic acid Pyridin-4-yl, amino on benzene Trifluoromethyl, amino on benzene

Data sourced from PubChem and experimental studies .

Biological Activity

3-(3-Aminopyridin-4-YL)benzoic acid is a compound that combines the structural features of aminopyridines and benzoic acids. Its unique chemical structure allows for various biological activities, making it a subject of interest in medicinal chemistry and drug development. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula of 3-(3-Aminopyridin-4-YL)benzoic acid is C13H13N3O2. It consists of a pyridine ring with an amino group at the 3-position, linked to a benzoic acid moiety. This structural configuration is significant for its biological interactions.

1. Anticancer Activity

Research indicates that 3-(3-Aminopyridin-4-YL)benzoic acid exhibits potential anticancer properties. Preliminary studies suggest its efficacy in inhibiting cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound's mechanism may involve modulation of specific signaling pathways related to cell growth and apoptosis.

Cell LineIC50 Value (µM)Reference
A54921.3 ± 4.1
MCF-722.54

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases.

3. Enzyme Inhibition

Studies have demonstrated that 3-(3-Aminopyridin-4-YL)benzoic acid can interact with various enzymes, influencing their activity:

  • Cholinesterase Inhibition : The compound exhibits inhibitory effects against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
EnzymeIC50 Value (nM)Reference
Acetylcholinesterase33.00 ± 0.29

4. Antimicrobial Activity

Preliminary evaluations indicate that the compound may possess antimicrobial properties, particularly against Gram-positive bacteria. Further studies are needed to confirm its efficacy against a broader range of pathogens.

Case Study 1: Anticancer Mechanism Exploration

A study investigated the antiproliferative effects of 3-(3-Aminopyridin-4-YL)benzoic acid on human cancer cell lines. The results indicated that the compound significantly inhibited cell growth by inducing apoptosis through caspase activation pathways.

Case Study 2: Enzyme Interaction Analysis

Another study focused on the interaction between 3-(3-Aminopyridin-4-YL)benzoic acid and cathepsins B and L, enzymes involved in protein degradation pathways. The findings suggested that this compound could enhance proteasomal activity, which is critical for maintaining cellular homeostasis.

The biological activity of 3-(3-Aminopyridin-4-YL)benzoic acid can be attributed to its ability to form hydrogen bonds with target proteins and enzymes, influencing various biochemical pathways. This interaction is essential for its role as a modulator in biological systems.

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